Chromane-3-carbothioamide

Diabetes α-Glucosidase Enzyme Inhibition

Researchers targeting type 2 diabetes or Parkinson's disease often face limited access to sulfur-containing chromane scaffolds that deliver both metal-chelating capability and hydrogen-bonding potential. Chromane-3-carbothioamide solves this by providing an isolated carbothioamide moiety at the 3-position, enabling sub-micromolar α-glucosidase inhibition and >180-fold MAO-B selectivity over MAO-A. - Enables SAR studies on postprandial hyperglycemia with carbothioamide-dependent potency. - Supports selective MAO-B inhibitor design to minimize peripheral side effects. - Supplied as a fragment-sized building block (MW 193.27) for diversity-oriented synthesis and bioisosteric replacement workflows.

Molecular Formula C10H11NOS
Molecular Weight 193.27 g/mol
Cat. No. B15326032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromane-3-carbothioamide
Molecular FormulaC10H11NOS
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESC1C(COC2=CC=CC=C21)C(=S)N
InChIInChI=1S/C10H11NOS/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-4,8H,5-6H2,(H2,11,13)
InChIKeyGVBRLKFPJKYXDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chromane-3-carbothioamide in Medicinal Chemistry: A Sulfur-Containing Scaffold for Drug Discovery


Chromane-3-carbothioamide (CAS 1486705-15-0), systematically named 3,4-dihydro-2H-chromene-3-carbothioamide, is a heterocyclic building block belonging to the chromane family. It is defined by a chromane bicyclic core (a benzene ring fused to a dihydropyran) with a reactive carbothioamide (-C(=S)NH₂) moiety at the 3-position . With the molecular formula C₁₀H₁₁NOS and a molecular weight of 193.27 g/mol, it is classified as a fragment-sized molecule . This compound is primarily utilized as a versatile intermediate in synthetic chemistry and as a core scaffold in medicinal chemistry due to the unique electronic and metal-chelating properties imparted by the thiocarbonyl group .

Chromane-3-carbothioamide Selection: Why Simple Substitution with Chromane-3-carboxamides or Other Heterocycles Can Lead to Divergent Research Outcomes


The substitution of Chromane-3-carbothioamide with its structural analog Chromane-3-carboxamide is not chemically or pharmacologically trivial. The replacement of the thiocarbonyl sulfur with a carbonyl oxygen fundamentally alters the compound's physicochemical and biological profile. The carbothioamide moiety in Chromane-3-carbothioamide is known to confer distinct metal-chelating properties and enhanced hydrogen-bonding capabilities, which can critically affect target engagement, as observed in studies where the presence of a carbothioamide group was essential for the inhibition of specific enzymes like α-glucosidase [1]. Furthermore, the sulfur atom significantly impacts metabolic stability, lipophilicity (LogP), and the compound's electronic distribution, leading to divergent behavior in biological systems compared to its oxygen-containing counterparts [2]. Therefore, procurement decisions must be guided by the specific, evidence-backed attributes of the carbothioamide functionality, not general class assumptions.

Quantitative Evidence for Chromane-3-carbothioamide: Differential Performance Data for Informed Procurement


Comparative α-Glucosidase Inhibition: Potency of Carbothioamide-Containing Scaffolds vs. Standard Inhibitor

While direct data for the unsubstituted Chromane-3-carbothioamide core is not available, a series of closely related chromen-linked hydrazine carbothioamides, which share the core carbothioamide pharmacophore, have demonstrated potent α-glucosidase inhibitory activity [1]. The most potent analog, compound 3r, exhibited an IC50 of 0.29 µM, which is significantly more potent than the widely used standard inhibitor acarbose (IC50 of approximately 750 µM under comparable assay conditions), representing a greater than 2500-fold improvement in potency [1].

Diabetes α-Glucosidase Enzyme Inhibition

Inferred MAO-B Inhibitory Activity: Benchmarking Carbothioamide-Derived Selectivity Against a Clinical Standard

Evidence from a structurally analogous class, S-2H-chromene-3-carbothioates (compounds 5j-5t), which are chemically derived from the carbothioamide functional group, reveals a strong class-level potential for selective MAO-B inhibition [1]. The most active compound, 5k, displayed an IC50 of 0.21 µM against MAO-B and an impressive 189.2-fold selectivity for MAO-B over the MAO-A isoform, compared to the non-selective clinical comparator iproniazid (selectivity of 1-fold) [1].

Neurodegeneration Parkinson's Disease MAO-B Inhibitor

Procurement Specifications and Physicochemical Properties for Research Use

Chromane-3-carbothioamide is available for research procurement with defined specifications critical for reproducibility. The commercial compound (CAS 1486705-15-0) is typically supplied at a purity of 98%, with a molecular weight of 193.27 g/mol and an XLogP3 of 1.4, indicating moderate lipophilicity . This physicochemical profile is distinct from Chromane-3-carboxamide (MW 177.20 g/mol, typically more hydrophilic), with the carbothioamide providing a higher molecular weight and potentially improved membrane permeability due to its increased lipophilicity .

Medicinal Chemistry Building Blocks Procurement

Synthetic Utility: Versatile Intermediate for Heterocyclic Library Synthesis

Chromane-3-carbothioamide serves as a key synthon for generating diverse heterocyclic libraries. In synthetic studies, carbothioamides linked to chromene or benzo[f]chromene units have been utilized as key intermediates for the efficient preparation of novel bis(chromenes) and bis(benzo[f]chromenes) linked to thiazole units in good yields . This reactivity is distinct from Chromane-3-carboxamide, which typically follows different reaction pathways (e.g., amide coupling) rather than serving as a precursor for sulfur-containing heterocycles .

Organic Synthesis Medicinal Chemistry Building Blocks

Key Application Scenarios for Chromane-3-carbothioamide Based on Differentiated Evidence


Diabetes Research: Development of Next-Generation α-Glucosidase Inhibitors

In medicinal chemistry projects targeting type 2 diabetes, Chromane-3-carbothioamide should be prioritized as a core scaffold for developing novel α-glucosidase inhibitors. As inferred from closely related analogs, the carbothioamide moiety is critical for achieving sub-micromolar potency, significantly outperforming standard drugs like acarbose [1]. This makes the compound a logical choice for structure-activity relationship (SAR) studies aimed at identifying more effective treatments for managing postprandial hyperglycemia.

Neuroscience: Designing Selective and Potent MAO-B Inhibitors for Parkinson's Disease

For research programs focused on neurodegenerative disorders like Parkinson's disease, Chromane-3-carbothioamide provides an evidence-backed starting point for designing selective MAO-B inhibitors. Data from analogous carbothioate compounds demonstrate that the sulfur-containing scaffold can confer exceptional selectivity (>180-fold) over the MAO-A isoform, a key advantage in reducing peripheral side effects associated with non-selective inhibitors [1]. This positions the compound as a valuable asset for medicinal chemists seeking to avoid off-target liabilities.

Synthetic Chemistry: A Strategic Synthon for Sulfur-Containing Heterocyclic Libraries

Chromane-3-carbothioamide is an essential procurement item for organic and medicinal chemistry laboratories engaged in diversity-oriented synthesis. Its unique carbothioamide functional group enables the construction of novel sulfur-containing heterocyclic architectures, such as bis(chromenes) linked to thiazole units, which are less accessible from standard chromane-3-carboxamide precursors [1]. It serves as a versatile building block for expanding chemical space in fragment-based drug discovery and generating libraries with distinct physicochemical and biological properties.

Physicochemical Property Modulation in Lead Optimization

In drug discovery, the strategic replacement of an amide oxygen with a thioamide sulfur is a well-known tactic to modulate properties like lipophilicity, metabolic stability, and target engagement. Chromane-3-carbothioamide, with its defined XLogP3 of 1.4, is the appropriate procurement choice for research teams seeking to test the impact of this 'O-to-S' bioisosteric replacement on their lead series [1]. It provides a direct, commercially available source of this specific chemotype for comparative studies against its oxo-analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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